3-Cyanoindole

Descripción general

Descripción

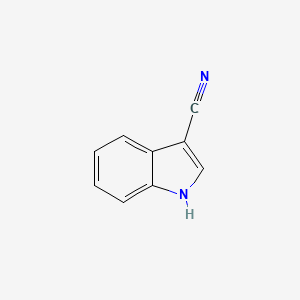

3-Cyanoindole is an organic compound that belongs to the indole family, characterized by a benzene ring fused to a pyrrole ring with a cyano group attached at the third position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Cyanoindole can be synthesized through several methods. One common approach involves the reaction of 3-bromoindole with a cyanating reagent in the presence of a solvent like dimethylformamide. The reaction typically requires reflux conditions to proceed efficiently .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

Análisis De Reacciones Químicas

3.1. Nucleophilic Additions

3-Cyanoindole exhibits significant nucleophilic reactivity due to the electron-withdrawing nature of the cyano group. It can participate in various nucleophilic addition reactions:

-

Dearomatization Reactions : The compound can undergo dearomatization via cycloaddition reactions with electrophiles such as azomethine ylides, leading to the formation of indoline derivatives .

-

Michael Additions : It can act as a Michael acceptor in reactions with nucleophiles, resulting in functionalized indoles that are valuable intermediates in organic synthesis .

3.2. Cross-Coupling Reactions

Cross-coupling reactions involving this compound have been explored extensively:

-

Suzuki Coupling : The compound can be utilized in Suzuki cross-coupling reactions to form biaryl compounds, which are important in medicinal chemistry .

-

Aldimine Condensation : Following cross-coupling, base-induced isoxazole fragmentation can occur, allowing for further functionalization of the indole structure .

Table 2: Key Reactions of this compound

| Reaction Type | Description | Products |

|---|---|---|

| Dearomatization | Cycloaddition with azomethine ylides | Indoline Derivatives |

| Michael Addition | Reaction with nucleophiles | Functionalized Indoles |

| Cross-Coupling | Formation of biaryl compounds | Biaryl Derivatives |

Mechanistic Insights

The mechanisms underlying these reactions often involve complex pathways:

-

Cycloaddition Mechanism : In dearomatization reactions, the initial step typically involves the formation of a dipolar intermediate that subsequently leads to cyclization and loss of aromaticity.

-

Base-Induced Fragmentation : In cross-coupling reactions, base-induced fragmentation plays a crucial role in generating reactive intermediates that facilitate further transformations.

Aplicaciones Científicas De Investigación

Scientific Research Applications

3-Cyanoindole has been widely studied for its potential applications in various fields:

-

Synthesis of Bioactive Molecules :

- Anticancer Agents : It serves as a precursor for developing tryptophan dioxygenase inhibitors, which have shown potential as anticancer immunomodulators .

- Inhibitors of Glycogen Synthase Kinase 3β : This compound has been investigated for its ability to inhibit glycogen synthase kinase 3β, an important target in cancer therapy .

- Antiviral Agents : Research indicates that this compound derivatives may act as inhibitors of HIV-1 integrase and other viral targets .

-

Chemical Reactivity :

- Intramolecular Reactions : It is utilized in oxidative C-H coupling reactions, facilitating the synthesis of medium-ring compounds .

- Dearomatization Processes : 3-Cyanoindoles can undergo (3+2) cycloaddition reactions, leading to the formation of functionalized tricyclic indolines, which are valuable in drug discovery .

- Fluorescence Probes :

Case Study 1: Anticancer Applications

A study demonstrated that derivatives of this compound were synthesized and evaluated for their inhibitory effects on tryptophan dioxygenase. The results indicated that certain derivatives exhibited significant anticancer activity, highlighting their potential use in cancer therapeutics .

Case Study 2: Synthesis Methodology

Research involving a one-pot synthesis method using imidoyl chloride to produce 3-cyanoindoles showed high yields and efficiency. This method allows for the construction of drug-like scaffolds without prefunctionalization, emphasizing safety and economic viability in synthetic processes .

Mecanismo De Acción

The mechanism of action of 3-cyanoindole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways. The cyano group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in nucleophilic and electrophilic reactions .

Comparación Con Compuestos Similares

Indole: Lacks the cyano group, making it less reactive in certain chemical reactions.

4-Cyanoindole: Similar structure but with the cyano group at the fourth position, leading to different reactivity and applications.

5-Cyanoindole: Another isomer with distinct chemical properties and uses.

Uniqueness of 3-Cyanoindole: Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial contexts .

Actividad Biológica

3-Cyanoindole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring with a cyano group (-C≡N) at the 3-position. This structural feature contributes to its unique chemical reactivity and biological activity.

1. Xanthine Oxidase Inhibition

One of the most notable activities of this compound derivatives is their potent inhibition of xanthine oxidase (XO), an enzyme involved in purine metabolism and a target for treating hyperuricemia and gout. A study reported that certain derivatives of this compound exhibited IC50 values significantly lower than allopurinol, a standard treatment. For instance, compound 13g showed an IC50 of 0.16 μM, which is 52.3 times more potent than allopurinol (IC50 = 8.37 μM) .

Table 1: Xanthine Oxidase Inhibition Potency of this compound Derivatives

| Compound | IC50 (μM) | Comparison to Allopurinol |

|---|---|---|

| 13g | 0.16 | 52.3 times more potent |

| 25c | 0.085 | 98.5 times more potent |

The structure-activity relationship (SAR) analysis indicated that hydrophobic groups at the nitrogen atom of the indole moiety are crucial for enhancing inhibitory potency against XO .

2. Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound derivatives. Certain compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections . The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital enzymatic pathways.

3. Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. A study indicated that derivatives such as (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide exhibited significant anti-inflammatory activity, comparable to dexamethasone in reducing edema in animal models . The compound effectively inhibited pro-inflammatory cytokines such as IL-1β and TNF-α, suggesting its potential as an anti-inflammatory agent with a favorable safety profile.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : As mentioned, potent inhibition of xanthine oxidase is a primary mechanism for managing hyperuricemia.

- Cell Membrane Disruption : The antimicrobial activity may stem from the ability of these compounds to integrate into bacterial membranes, leading to cell lysis.

- Cytokine Modulation : The anti-inflammatory effects are likely due to the modulation of cytokine release and signaling pathways involved in inflammation.

Case Studies

- Gout Treatment : In vivo studies have shown that oral administration of specific this compound derivatives significantly reduced serum uric acid levels in animal models, indicating their potential for treating gout effectively .

- Cancer Research : Some derivatives have been explored for their cytotoxic effects on cancer cell lines, showing promise as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest .

Propiedades

IUPAC Name |

1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIFTAQVXHNVRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282208 | |

| Record name | 3-Cyanoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5457-28-3 | |

| Record name | Indole-3-carbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyanoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some efficient methods for synthesizing 3-cyanoindoles?

A1: Several synthetic routes have been developed for 3-cyanoindoles, offering flexibility and efficiency. Some notable methods include:

- Tandem Catalysis: Palladium-catalyzed tandem reactions enable the rapid construction of diverse 3-cyanoindoles from readily available starting materials. This approach has been successfully employed to synthesize various N-protected and N-unprotected 3-cyanoindoles, including the precursor to the therapeutic estrogen receptor ligand A. []

- Copper-Catalyzed Cyanation: This method utilizes readily available and less toxic acetonitrile as a cyano source. Copper catalysts, in conjunction with TEMPO and (Me3Si)2, promote the efficient and selective C-H cyanation of indoles through a sequential iodination/cyanation process. []

- One-Pot Synthesis from 3-Acyl- and 3-Ethoxycarbonyl-1,2-dihydrocinnoline-1,2-dicarboximides: This approach involves a Michael addition of potassium cyanide to the starting material, followed by a skeletal rearrangement and elimination of isocyanate, leading to the formation of 2-acyl- and 2-ethoxycarbonyl-3-cyanoindoles. []

- Nucleophilic Tele-Substitution: This method utilizes the reaction of 2-chloro-3-formylindoles with sodium azide in dimethylsulfoxide to produce 5-azido-3-cyanoindoles. The reaction proceeds through a ring opening-ring closure mechanism, accompanied by nucleophilic substitution at the 5-position of the indole ring. []

Q2: What is the molecular formula and weight of 3-cyanoindole?

A2: The molecular formula of this compound is C9H6N2, and its molecular weight is 142.16 g/mol.

Q3: What spectroscopic techniques are useful for characterizing this compound?

A3: Various spectroscopic methods are valuable for characterizing this compound:

- Rotationally Resolved Electronic Spectroscopy: This technique has been used to analyze the origin bands of this compound, providing insights into its electronic structure and excited state properties. []

- Electronic Stark Spectroscopy: This method allows the determination of permanent dipole moments in both the ground and excited states of this compound. []

- UV-UV Hole-Burning and IR-Dip Spectroscopy: These techniques have been employed to investigate the conformational structures of this compound and its water clusters. [, ]

Q4: What is the reactivity of the cyano group in this compound?

A4: The cyano group in this compound exhibits electrophilic character and can undergo various reactions, including:

Q5: What are some potential applications of this compound derivatives?

A5: this compound derivatives possess diverse biological activities and are being explored for various applications, including:

- Therapeutic Estrogen Receptor Ligands: A palladium-catalyzed tandem reaction has been used to synthesize a precursor to the therapeutic estrogen receptor ligand A. []

- Inhibitors of Inosine Monophosphate Dehydrogenase (IMPDH): this compound-based compounds have been investigated as potential inhibitors of IMPDH, an enzyme involved in nucleotide biosynthesis and a target for cancer and inflammatory diseases. []

Q6: How does the presence of a cyano group at the 3-position influence the reactivity of the indole ring?

A6: The electron-withdrawing nature of the cyano group at the 3-position significantly influences the reactivity of the indole ring:

Q7: Are there any reported examples of using 3-cyanoindoles in the synthesis of other heterocyclic compounds?

A7: Yes, 3-cyanoindoles serve as valuable building blocks in the synthesis of various heterocyclic systems:

- 9H-Pyrimido[4,5-b]indoles: These compounds have been prepared from 2-amino-3-cyanoindoles, highlighting the versatility of 3-cyanoindoles in constructing fused heterocycles. []

- Pyrimido(4,5-b)indoles: The rearrangement of N-substituted N-phenylhydrazides of cyanoacetic acid under Kost reaction conditions yields 2-amino-3-cyanoindoles, which serve as starting materials for the synthesis of pyrimido(4,5-b)indoles. []

Q8: Have computational methods been applied to study this compound and its derivatives?

A8: Yes, computational chemistry plays a crucial role in understanding the properties and reactivity of this compound:

- Density Functional Theory (DFT) Calculations: DFT calculations have been employed to investigate reaction mechanisms involving this compound derivatives, providing insights into the energetics and intermediates involved in these transformations. []

- Franck-Condon Simulations: These simulations have been used to study the conformational structures of this compound-(H2O)n (n = 0-2) clusters, elucidating the impact of water molecules on the compound's geometry and electronic properties. []

Q9: What are the key structure-activity relationships (SAR) observed for this compound derivatives?

A9: While limited information is available on specific SAR studies within the provided abstracts, it's evident that:

- Substitution Pattern on the Indole Ring: Modifications to the substitution pattern on the indole core likely impact the biological activity and physicochemical properties of this compound derivatives. For example, in the synthesis of this compound compounds as estrogen receptor ligand precursors, different substituents at the R1 and R2 positions were explored, suggesting their potential influence on binding affinity and selectivity. [, ]

- N-Functionalization: The nature of the N-substituent in 3-cyanoindoles likely influences their pharmacological properties. For example, the synthesis of 1-phenylsulfonyl-3-substituted-2-cyanoindoles suggests that incorporating a phenylsulfonyl group at the N1 position could modulate activity or impart desirable physicochemical characteristics. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.